3-Iodo-1-methylpyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-methylpyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5IN2O. It is a pyrazole derivative, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 5-position of the pyrazole ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyrazole-5-carbaldehyde typically involves the iodination of 1-methylpyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-methylpyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: 3-Iodo-1-methylpyrazole-5-carboxylic acid.
Reduction Reactions: 3-Iodo-1-methylpyrazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-methylpyrazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Iodo-1-methylpyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the aldehyde group, which affects its reactivity and applications.
1-Methylpyrazole-5-carbaldehyde: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-1-methylpyrazole-5-carbaldehyde:
Uniqueness
3-Iodo-1-methylpyrazole-5-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable building block in organic synthesis and a versatile compound for various scientific research applications .
Eigenschaften
Molekularformel |
C5H5IN2O |
---|---|
Molekulargewicht |
236.01 g/mol |
IUPAC-Name |
5-iodo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5IN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 |
InChI-Schlüssel |
LOADRGBSIMLNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.